molecular formula C14H12ClNO2 B6386992 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, 95% CAS No. 1112849-66-7

2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, 95%

Cat. No. B6386992
CAS RN: 1112849-66-7
M. Wt: 261.70 g/mol
InChI Key: LLEZJLRLFXXGSW-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, 95% (hereafter referred to as 2-Chloro-5-DMPNA) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and is used in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and dyes. 2-Chloro-5-DMPNA is a white crystalline solid with a melting point of 172-174°C. It is soluble in water and alcohol and is relatively stable in air.

Scientific Research Applications

2-Chloro-5-DMPNA has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinolines, and indolines. Additionally, 2-Chloro-5-DMPNA has been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinolines, and indolines.

Mechanism of Action

2-Chloro-5-DMPNA acts as a proton donor in the synthesis of heterocyclic compounds. In this reaction, the proton is donated from the 2-chloro-5-DMPNA molecule to the heterocyclic compound, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-Chloro-5-DMPNA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-Chloro-5-DMPNA has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-Chloro-5-DMPNA has several advantages for laboratory experiments. It is relatively stable in air, soluble in water and alcohol, and has a relatively low melting point. Additionally, 2-Chloro-5-DMPNA is relatively inexpensive and easy to obtain. However, it is important to note that 2-Chloro-5-DMPNA is a highly toxic compound and should be handled with care.

Future Directions

Given its wide range of applications in scientific research, there are a variety of potential future directions for 2-Chloro-5-DMPNA. These include the development of new synthetic methods for the synthesis of heterocyclic compounds, the exploration of its potential therapeutic applications, and the investigation of its potential toxicity. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 2-Chloro-5-DMPNA.

properties

IUPAC Name

2-chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEZJLRLFXXGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687087
Record name 2-Chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid

CAS RN

1112849-66-7
Record name 2-Chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a deoxygenated solution of methyl 2-chloro-5-iodonicotinate (1-1, 2.01 g, 6.72 mmol, 1 equiv) and 3,5-dimethylphenylboronic acid (1.01 g, 6.72 mmol. 1.00 equiv) in dioxane (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (155 mg, 0.134 mmol) and 2 N aqueous sodium bicarbonate solution (16.8 mL, 33.6 mmol, 5.00 equiv) and the reaction mixture was heated at 90° C. for 48 hours. The reaction mixture was allowed to cool to 23° C., then partitioned between ethyl acetate (500 mL) and saturated aqueous sodium bicarbonate solution (500 mL). The aqueous layer was filtered and acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate was collected by filtration washed with water (2×100 mL) and air dried to afford 2-chloro-5-(3,5-dimethylphenyl)nicotinic acid (1-2) as an off white solid. LRMS m/z (M+H) 262.3 found, 262.1 required.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
155 mg
Type
catalyst
Reaction Step One

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